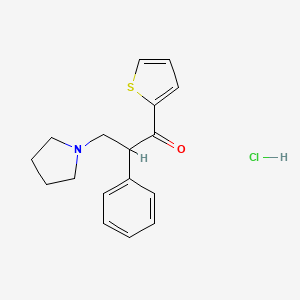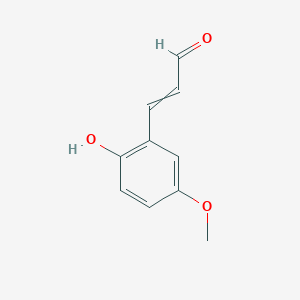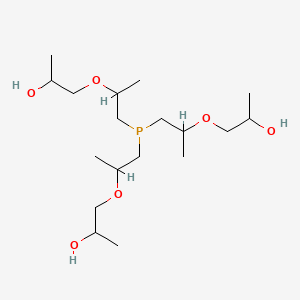
Tris(dipropylene glycol) phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dipropylene glycol) phosphine is a chemical compound with the molecular formula C18H39O6P. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three organic groups. This compound is known for its applications in various fields, including polymer chemistry and as a stabilizer in certain industrial processes.
Métodos De Preparación
The synthesis of tris(dipropylene glycol) phosphine typically involves the reaction of dipropylene glycol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction temperature and pressure.
Análisis De Reacciones Químicas
Tris(dipropylene glycol) phosphine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(dipropylene glycol) phosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It is used in the synthesis of biologically active compounds.
Industry: It is used as a stabilizer in the production of polymers and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of tris(dipropylene glycol) phosphine involves its ability to donate electrons through the phosphorus atom. This makes it an effective ligand in coordination chemistry, where it can form stable complexes with metal ions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants.
Comparación Con Compuestos Similares
Tris(dipropylene glycol) phosphine can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tris(hydroxymethyl)phosphine: Known for its applications in organic synthesis.
Tris(diethylamino)phosphine: Used in the synthesis of semiconductor quantum dots.
What sets this compound apart is its unique structure, which provides specific reactivity and stability characteristics that are valuable in its various applications.
Propiedades
Número CAS |
25727-08-6 |
|---|---|
Fórmula molecular |
C18H39O6P |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1-[1-[bis[2-(2-hydroxypropoxy)propyl]phosphanyl]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C18H39O6P/c1-13(19)7-22-16(4)10-25(11-17(5)23-8-14(2)20)12-18(6)24-9-15(3)21/h13-21H,7-12H2,1-6H3 |
Clave InChI |
BKDYLOHUIGTFML-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(C)CP(CC(C)OCC(C)O)CC(C)OCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
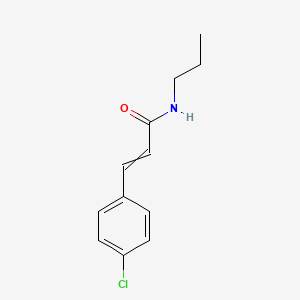
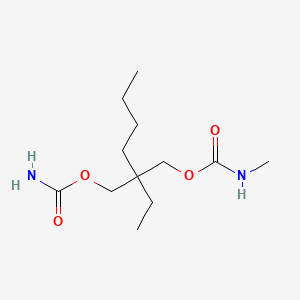



![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
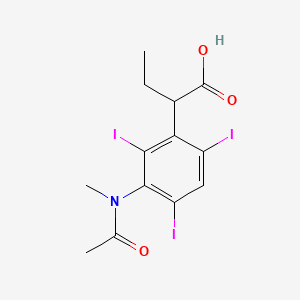
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
